2-Cyclopentyloxybenzaldehyd

Übersicht

Beschreibung

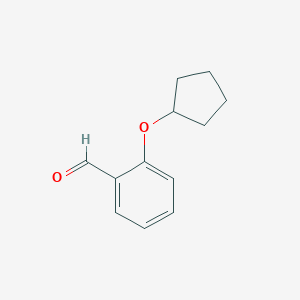

2-Cyclopentyloxy-benzaldehyde is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Cyclopentyloxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopentyloxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomforschung

Wie von Lieferanten wie Santa Cruz Biotechnology angegeben, wird 2-Cyclopentyloxybenzaldehyd in der Proteomforschung eingesetzt . Es könnte an der Untersuchung von Protein-Wechselwirkungen und -funktionen beteiligt sein, möglicherweise als Derivatisierungsmittel, das Proteine oder Peptide modifiziert, um sie für analytische Verfahren besser zugänglich zu machen.

Wirkmechanismus

Target of Action

The primary targets of 2-Cyclopentyloxy-benzaldehyde are components of the fungal antioxidation system . This compound is particularly effective against strains of Aspergillus and Penicillium, which are causative agents of human invasive aspergillosis and mycotoxigenic fungi .

Mode of Action

2-Cyclopentyloxy-benzaldehyde interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through redox cycling, a process that destabilizes cellular redox homeostasis and/or antioxidation systems . The compound’s effectiveness is increased by the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The compound is synthesized via the β-oxidative pathway in peroxisomes . This pathway involves a series of enzymatic reactions that lead to the production of benzaldehyde, a compound that serves as a pollinator attractant, flavor, and antifungal compound .

Pharmacokinetics

Pharmacokinetics generally involves the study of how a drug is absorbed, distributed, metabolized, and eliminated (adme) from the body . These properties can greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of 2-Cyclopentyloxy-benzaldehyde’s action is the inhibition of fungal growth . By disrupting the cellular antioxidation system, the compound destabilizes the redox homeostasis of the fungi, leading to their growth inhibition .

Action Environment

The action, efficacy, and stability of 2-Cyclopentyloxy-benzaldehyde can be influenced by various environmental factors. It’s important to note that factors such as temperature, pH, and the presence of other substances can potentially affect the stability and efficacy of many compounds .

Biologische Aktivität

2-Cyclopentyloxy-benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

2-Cyclopentyloxy-benzaldehyde is classified as an aromatic aldehyde, with the molecular formula . Its structure consists of a benzaldehyde moiety substituted with a cyclopentyloxy group, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds related to 2-Cyclopentyloxy-benzaldehyde exhibit significant anticancer properties. For instance, derivatives of benzaldehyde have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of apoptotic pathways and the inhibition of cell proliferation.

- Case Study : A study on Schiff bases derived from benzaldehyde demonstrated cytotoxic effects against oral cancer cell lines (TSCCF) while showing lower toxicity to normal human gingival fibroblast (NHGF) cells. The IC50 values reported were 446.68 µg/mL for TSCCF and 977.24 µg/mL for NHGF, indicating a selective toxicity towards cancer cells .

Antimicrobial Activity

The antimicrobial properties of benzaldehyde derivatives have also been explored. Research indicates that these compounds can inhibit the growth of various microbial species, suggesting their potential as antimicrobial agents.

- Data Table : Antimicrobial activity of selected benzaldehyde derivatives:

| Compound | Microbial Species Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 2-Cyclopentyloxy-benzaldehyde | E. coli | 15 | |

| Schiff Base from Benzaldehyde | S. aureus | 18 | |

| 4-Nitrobenzaldehyde | P. aeruginosa | 20 |

The biological activity of 2-Cyclopentyloxy-benzaldehyde can be attributed to several mechanisms:

- Apoptosis Induction : As noted in anticancer studies, these compounds can trigger apoptotic pathways leading to cell death in cancer cells.

- Antimicrobial Mechanism : The disruption of microbial cell membranes and interference with metabolic pathways are common mechanisms through which these compounds exert their antimicrobial effects.

Computational Studies

In silico methods have been employed to predict the biological activity profiles of compounds like 2-Cyclopentyloxy-benzaldehyde. These studies utilize databases and molecular modeling techniques to estimate interactions with various biological targets.

- Findings : Predictions indicate potential teratogenic and carcinogenic activities based on structural features and known metabolic pathways . For example, the probability of carcinogenic activity was noted to be significant for certain derivatives, highlighting the importance of further investigations into safety profiles.

Eigenschaften

IUPAC Name |

2-cyclopentyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8-9,11H,2-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTDHKYNVLTLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390007 | |

| Record name | 2-Cyclopentyloxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145742-38-7 | |

| Record name | 2-Cyclopentyloxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(cyclopentyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.